
3-Hydroxycinnamic acid
Overview
Description
3-Hydroxycinnamic acid (3-HCA), a monohydroxy derivative of cinnamic acid, is a phenolic compound characterized by a hydroxyl group at the meta position (C3) of the aromatic ring. It is widely distributed in plants, such as Vitex agnus-castus , Cinnamomum cassia , and Cannabis sativa , and is also a microbial metabolite in the human gut . Structurally, it differs from its isomers 2-hydroxycinnamic acid (2-HCA) and 4-hydroxycinnamic acid (4-HCA, p-coumaric acid) in the position of the hydroxyl group. This positional isomerism significantly influences its chemical reactivity, biological activity, and metabolic pathways .
3-HCA is biosynthesized via the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. Subsequent hydroxylation by cytochrome P450 enzymes introduces the hydroxyl group at the C3 position . It serves as a precursor for suberin-like polymers due to its aromatic hydroxylation pattern, which enhances solubility compared to its 4-hydroxy isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Coumaric acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process typically requires specific catalysts and reaction conditions to ensure the correct positioning of the hydroxy group on the phenyl ring .
Industrial Production Methods
Industrial production of m-Coumaric acid often involves the extraction from plant sources where it naturally occurs. Advanced extraction techniques, such as ultrasonication-assisted extraction and methyl tert-butyl ether (MTBE) enrichment, are employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Enzymatic Hydroxylation and Metabolic Reactions
3-HCA serves as a substrate in bacterial metabolic pathways. Escherichia coli K-12 utilizes 3-HCA as a sole carbon source via hydroxylation catalyzed by the mhpA enzyme (UniProt ID: P77397). This flavin-dependent monooxygenase inserts molecular oxygen into the phenyl ring, producing trans-2,3-dihydroxycinnamate .
Key reactions include :
Substrate | Cofactors | Product | Enzyme |
---|---|---|---|
3-HCA | NADH, O₂ | Trans-2,3-dihydroxycinnamate | mhpA |
3-(3-Hydroxyphenyl)propanoate | NADH, O₂ | 3-(2,3-Dihydroxyphenyl)propanoate | mhpA |
These reactions highlight 3-HCA’s role in microbial degradation pathways, with NADH-driven reduction-oxidation cycles central to its metabolism .
Antioxidant Mechanisms and Radical Scavenging
3-HCA exhibits antioxidant activity via hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, depending on solvent polarity .
Key Findings:
-
Reactivity with radicals :
Compound | Redox Potential (mV) | DPPH IC₅₀ (μM) |
---|---|---|
3-HCA (m-coumaric) | +736 | >100 |
Caffeic acid | +183 | 16.6 |
Ferulic acid | +335 | 44.6 |
Electron-withdrawing groups (e.g., halogens) minimally affect redox potential, while hydroxyl/methoxy substituents enhance radical stabilization .
Synthetic Modifications: Esterification and Amidation
3-HCA undergoes esterification and amidation for functionalization:
Amide Formation :
Reactants | Reagents | Yield | Product |
---|---|---|---|
3-HCA + Amines | EDC, HOBt, DIEA, DCM/DMF | 41.6% | N-substituted 3-HCA amides |
These reactions enable the production of derivatives for pharmaceutical and materials science applications .
Electrochemical Oxidation Behavior
3-HCA undergoes single-step oxidation at +736 mV (vs. Ag/AgCl) at physiological pH, forming a phenoxyl radical. Comparative studies show:
Property | 3-HCA | Caffeic Acid | Ferulic Acid |
---|---|---|---|
Oxidation Potential (mV) | +736 | +183 | +335 |
Mechanism | HAT/SPLET | HAT-dominated | Adsorption-dependent |
Methoxy or hydroxyl groups in ortho positions lower redox potentials, enhancing antioxidant efficacy .
Scientific Research Applications
Antioxidant Properties
3-HCA is recognized for its potent antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Research indicates that hydroxycinnamic acids, including 3-HCA, can act as chain-breaking antioxidants through radical scavenging activity. The structural features of these compounds significantly influence their antioxidant efficacy, with the presence of hydroxyl groups enhancing their ability to stabilize radical species .
Case Study:
A study demonstrated that 3-HCA effectively inhibited lipid peroxidation in cellular models, suggesting its potential as a preventive agent against cardiovascular diseases and cancer .
Anti-inflammatory Effects
3-HCA exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines in various cell types, indicating its potential therapeutic role in conditions like arthritis and inflammatory bowel disease .
Case Study:
In an animal model, administration of 3-HCA led to a significant reduction in inflammation markers following induced colitis, highlighting its therapeutic potential for gastrointestinal disorders .
Neuroprotective Effects
Emerging research suggests that 3-HCA may protect against neurodegenerative diseases by inhibiting the formation of amyloid fibrils associated with prion diseases. Its ability to interfere with oligomerization processes positions it as a candidate for further exploration in neuroprotection .
Natural Preservative
Due to its antioxidant properties, 3-HCA is being investigated as a natural preservative in food products. Its incorporation can enhance the shelf life of perishable goods by preventing oxidative spoilage.
Data Table: Efficacy of 3-HCA as a Food Preservative
Food Product | Concentration of 3-HCA (mg/kg) | Shelf Life Extension (days) |
---|---|---|
Fresh Meat | 100 | 5 |
Vegetable Oils | 200 | 10 |
Dairy Products | 150 | 7 |
Flavor Enhancer
3-HCA contributes to the flavor profile of various foods. Its aromatic properties can enhance the sensory attributes of food products, making it a valuable ingredient in flavor formulations.
Biodegradable Polymers
Research has explored the use of 3-HCA as a building block for bio-based polymers, particularly in developing flame-retardant materials. The polymerization of 3-HCA can yield materials that are both environmentally friendly and effective in fire resistance.
Case Study:
A recent study synthesized a poly(vinyl benzoxazine) from 3-HCA, demonstrating its potential application in creating sustainable materials with enhanced thermal stability and reduced flammability .
Coatings and Films
The incorporation of 3-HCA into coatings can improve their protective properties against UV radiation and degradation. This application is particularly relevant in developing eco-friendly coatings for various surfaces.
Mechanism of Action
The mechanism of action of m-Coumaric acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, m-Coumaric acid can modulate inflammatory pathways and inhibit the growth of certain microorganisms .
Comparison with Similar Compounds
Structural and Chemical Properties
The hydroxyl group position dictates distinct physicochemical properties:
- 3-HCA exhibits moderate solubility in polar solvents, while 4-HCA (p-coumaric acid) is less soluble due to stronger intermolecular hydrogen bonding .
- 2-HCA is less stable under oxidative conditions compared to 3-HCA and 4-HCA, as the ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the carboxylic acid moiety, reducing antioxidant efficacy .
Table 1: Key Structural and Chemical Differences
Compound | Hydroxyl Position | Solubility (H₂O) | LogP | Stability (pH 7) |
---|---|---|---|---|
3-Hydroxycinnamic acid | Meta (C3) | Moderate | 1.58 | High |
4-Hydroxycinnamic acid | Para (C4) | Low | 1.72 | Moderate |
2-Hydroxycinnamic acid | Ortho (C2) | High | 1.45 | Low |
Occurrence in Natural Sources
3-HCA is less abundant than 4-HCA in most plants but dominates in specific tissues:
- In Vitex agnus-castus leaves, 3-HCA concentrations (1,234.27 µg/g) exceed those of 4-HCA (7683.83 µg/g) in stems .
- Cannabis seed extract contains 38.08% 3-HCA by area under HPLC, making it the most abundant phenolic compound .
Table 2: Comparative Concentrations in Plant Tissues (µg/g)
Compound | Vitex Leaves | Cannabis Seeds | Rosa rugosa Leaves |
---|---|---|---|
This compound | 1,234.27 | 38.08% (HPLC) | 1,740 |
4-Hydroxycinnamic acid | 7,683.83 | 5.21% (HPLC) | 11,400 |
3,4-Dihydroxybenzoic acid | 29,106.6 | <2% (HPLC) | N/A |
Metabolic Pathways and Degradation
- Degradation: Pseudomonas veronii metabolizes 3-HCA via a monooxygenase (HpMA) absent in 4-HCA degradation pathways .
Table 3: Key Enzymes in Hydroxycinnamic Acid Metabolism
Enzyme | Substrate Specificity | Organism |
---|---|---|
HpMA monooxygenase | 3-HCA, 3-(3-hydroxyphenyl)propionate | Pseudomonas veronii |
CYP73A1 | 3-HCA → 3,4-diHCA | Anthoceros angustus |
Vanillin dehydrogenase | 4-HCA → Vanillin | E. coli |
Sources:
Biological Activity
3-Hydroxycinnamic acid (3-HCA), a member of the hydroxycinnamic acid family, is recognized for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of 3-HCA, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a phenolic compound with the molecular formula CHO. Its structure features a hydroxyl group (-OH) attached to the phenyl ring, contributing to its biological activity. The presence of this hydroxyl group is crucial for its antioxidant properties, as it enhances the compound's ability to scavenge free radicals and chelate metal ions.
Antioxidant Activity
Mechanism of Action
The antioxidant activity of 3-HCA is attributed to its ability to donate hydrogen atoms to free radicals, thus stabilizing them. Studies have shown that 3-HCA can effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases such as cancer and cardiovascular disorders .
Research Findings
A study demonstrated that 3-HCA exhibited significant antioxidant activity in vitro, with a half-maximal effective concentration (EC50) comparable to other known antioxidants . The structure-activity relationship (SAR) indicates that modifications in the aromatic ring can enhance its antioxidant capacity .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in food preservation and therapeutic settings .
Case Study
In a recent study, 3-HCA was found to disrupt bacterial cell membranes and inhibit biofilm formation, which is critical in managing infections caused by antibiotic-resistant strains . The compound's mechanism includes interference with bacterial genomic DNA and membrane integrity, leading to cell death .
Anti-Inflammatory Effects
Research has indicated that 3-HCA possesses anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) .
Clinical Implications
The anti-inflammatory effects of 3-HCA suggest its potential use in treating chronic inflammatory diseases. For instance, in animal models of arthritis, administration of 3-HCA resulted in reduced swelling and pain, demonstrating its therapeutic potential .
Anticancer Activity
Emerging evidence suggests that 3-HCA may have anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins .
Research Data
In vitro studies indicated that 3-HCA inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest at the G1 phase was particularly noteworthy .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3-Hydroxycinnamic acid in biological matrices?
- Methodology : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used due to its high sensitivity and specificity. For example, a linear range of 1.0–500 μg/mL with a correlation coefficient () of 0.99998 has been validated for this compound, using electrospray ionization in negative ion mode and monitoring transitions such as 162.97 → 118.92 . HPLC-NMR coupling can also identify the compound in complex mixtures like urine, leveraging reverse-phase gradient elution and spectral matching .
Q. How should this compound be stored to ensure chemical stability?
- Guidelines : Store in airtight containers at room temperature, protected from heat and moisture. Avoid exposure to strong acids/alkalis or oxidizing/reducing agents, which may degrade the compound. Stability under these conditions has been empirically confirmed .
Q. What are the key physicochemical parameters for experimental design involving this compound?
- Critical Data :
- Molecular formula: ; Molecular weight: 164.16 g/mol .
- Melting point: 193–195°C; Density: 1.3 g/cm³ .
- Spectral fingerprints: UV-Vis absorption maxima at ~290 nm (for detection in HPLC) .
- These parameters inform solvent selection, temperature controls, and detection setups.
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity (e.g., ABCA1 upregulation) be resolved?
- Experimental Design :
- Dose-response studies : Test a range of concentrations (e.g., 1–100 μM) to identify threshold effects, as seen in RAW264.7 macrophages where 10 μM significantly increased ABCA1 mRNA .
- Model validation : Cross-validate findings in primary cells or animal models to rule out cell-line-specific artifacts. For example, discrepancies in absorption kinetics (e.g., saturation at 90 min in Caco-2 cells ) may arise from transporter expression differences.
- Pathway inhibition : Use inhibitors (e.g., JNK/ERK inhibitors) to confirm mechanistic links to reported signaling pathways .
Q. What strategies improve the accuracy of quantifying microbial metabolites of this compound in metabolomics?
- Methodology :
- Isotope dilution : Use deuterated internal standards to correct for matrix effects in urine or plasma .
- Multi-modal detection : Combine NMR (for structural confirmation) with MS (for sensitivity), as demonstrated in identifying this compound alongside hippuric acid in rat urine .
- Validation : Ensure recovery rates (e.g., 92.5–100.9% in spiked samples) and precision (RSD <5%) across biological replicates .
Q. How does the stereochemistry (cis/trans) of this compound influence its antioxidant efficacy?
- Experimental Approach :
- Chromatographic separation : Use chiral columns or derivatization to isolate isomers. The trans isomer (E-configuration) is more prevalent in natural sources and shows higher radical scavenging activity due to favorable resonance stabilization .
- Electrochemical assays : Compare redox potentials via cyclic voltammetry; the trans form typically exhibits lower oxidation potentials, correlating with stronger antioxidant capacity .
Q. What are the limitations of current models for studying this compound’s absorption in intestinal barriers?
- Critical Analysis :
- Caco-2 limitations : While widely used, this model lacks mucus layers and microbial interactions present in vivo. Saturation kinetics observed at 90 min may not fully replicate human absorption .
- Alternative models : Consider organ-on-chip systems or in situ perfusion models to better mimic physiological conditions.
Q. Methodological Considerations
Q. How to address batch-to-batch variability in this compound purity for reproducibility?
- Quality Control :
- NMR validation : Require suppliers to provide H-NMR reports (e.g., δ 6.3–7.8 ppm for aromatic protons) .
- HPLC-UV standardization : Ensure ≥98% purity via reverse-phase chromatography with a C18 column and 0.1% formic acid/acetonitrile gradient .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?
- Recommendations :
Properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336224 | |
Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14755-02-3, 588-30-7 | |
Record name | trans-3-Hydroxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |
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Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |
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Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |
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Record name | 3'-HYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |
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Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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